7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide
Overview
Description
7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-9-ylmethyl ester, 3,3-dioxide is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route includes the reaction of 6-methoxy-7-oxa-3-thia-2,4-diazaoctanoic acid with 9H-fluoren-9-ylmethyl chloride under controlled conditions to form the ester derivative. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in the presence of an acid catalyst.
Reduction: : Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide or iodide ions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable in biochemical assays.
Medicine
The medical applications of this compound are vast, ranging from its use as a precursor in drug synthesis to its potential as a therapeutic agent. Its interaction with biological targets can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of functional groups such as the methoxy and fluoren-9-ylmethyl ester allows for binding to enzymes and receptors, leading to downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-
9H-fluoren-9-ylmethyl ester derivatives
Other fluoren-9-ylmethyl esters
Uniqueness
What sets this compound apart from its similar counterparts is its specific arrangement of functional groups and the presence of the 3,3-dioxide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2,2-dimethoxyethylsulfamoyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-18(26-2)11-20-28(23,24)21-19(22)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18,20H,11-12H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOMBHZNMTQPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1771804-77-3 | |
Record name | ACETAL FMOC | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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